

## **Application Notes and Protocols: NVP-BVU972**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility, preparation, and experimental use of **NVP-BVU972**, a potent and selective inhibitor of c-Met kinase.

## **Product Information**

• Formal Name: 6-[[6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazin-3-yl]methyl]-quinoline[1]

CAS Number: 1185763-69-2[1]

Molecular Formula: C20H16N6[1]

Formula Weight: 340.4 g/mol [1]

• Purity: ≥98%[1]

Appearance: A solid[1]

# **Solubility**

**NVP-BVU972** exhibits solubility in various organic solvents but is insoluble in water.[2][3] Preparation of stock solutions in high-quality, anhydrous solvents is recommended. Note that moisture-absorbing DMSO can reduce solubility.[2]



| Solvent                                          | Concentration               | Notes                                                      |
|--------------------------------------------------|-----------------------------|------------------------------------------------------------|
| Dimethyl Sulfoxide (DMSO)                        | Up to 100 mg/mL (293.79 mM) | Ultrasonic assistance may be required.[4]                  |
| 68 mg/mL (199.77 mM)                             | Use fresh DMSO.[2]          |                                                            |
| 67 mg/mL (196.83 mM)                             |                             | _                                                          |
| Ethanol                                          | 67-68 mg/mL                 |                                                            |
| Water                                            | Insoluble                   | _                                                          |
| In Vivo Formulations                             |                             | _                                                          |
| 10% DMSO, 40% PEG300,<br>5% Tween-80, 45% saline | ≥ 2.5 mg/mL (7.34 mM)       | Results in a clear solution.[5]                            |
| 10% DMSO, 90% (20% SBE-<br>β-CD in saline)       | ≥ 2.5 mg/mL (7.34 mM)       | Results in a clear solution.[5]                            |
| Carboxymethyl cellulose sodium (CMC-Na)          | ≥ 5 mg/mL                   | Forms a homogeneous suspension for oral administration.[2] |

# Preparation of Stock Solutions and In Vivo Formulations Preparation of High-Concentration Stock Solution (10 mM in DMSO)

- Accurately weigh the required amount of **NVP-BVU972** powder.
- Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.
   For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.3404 mg of NVP-BVU972 in 1 mL of DMSO.
- Vortex or sonicate the solution until the compound is completely dissolved.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.



• Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[6]

## **Preparation of In Vivo Formulation (Clear Solution)**

- Prepare a high-concentration stock solution of NVP-BVU972 in DMSO (e.g., 25 mg/mL).
- In a separate tube, prepare the vehicle solution. For the PEG300-based formulation, mix 40% PEG300, 5% Tween-80, and 45% saline. For the SBE-β-CD formulation, prepare a 20% SBE-β-CD solution in saline.
- Add 10% of the final volume from the DMSO stock solution to the vehicle. For example, to prepare 1 mL of the final formulation, add 100 μL of the 25 mg/mL NVP-BVU972 stock in DMSO to 900 μL of the vehicle.
- Vortex thoroughly to ensure a clear and homogenous solution.

# Experimental Protocols In Vitro c-Met Kinase Inhibition Assay

This protocol is designed to measure the inhibitory activity of **NVP-BVU972** against the c-Met kinase.

Workflow for In Vitro c-Met Kinase Assay





Click to download full resolution via product page

Caption: Workflow for the in vitro c-Met kinase inhibition assay.



### Materials:

#### NVP-BVU972

- Recombinant c-Met kinase (wild-type or variants)
- Biotinylated peptide substrate (e.g., PTK1)
- ATP
- Kinase Reaction Buffer: 50 mM Tris-HCl pH 7.5, 8 mM MgCl<sub>2</sub>, 4 mM MnCl<sub>2</sub>, 0.05% Tween
   20, 0.05% bovine serum albumin, 0.1 mM EDTA, 1 mM DTT, 0.1 mM Na<sub>3</sub>VO<sub>4</sub>.[2]
- Stop/Detection Solution: 10 mM EDTA, 3.5 nM Eu-labelled anti-phospho-tyrosine antibody (e.g., PY20), and 10 nM Streptavidin Allophycocyanin (SA-APC) in a compatible buffer.[2]
- White 1536-well plates
- Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

#### Procedure:

- Prepare serial dilutions of NVP-BVU972 in DMSO.
- In a 1536-well plate, add 2 μL of the diluted NVP-BVU972 and 2 μL of the c-Met enzyme solution (final concentration of 5 nM for wild-type MET).[2]
- Incubate for 20 minutes at room temperature.[2]
- Initiate the kinase reaction by adding 1 μL of ATP and 1 μL of the biotinylated peptide substrate to final concentrations of Km and 1 μM, respectively.[2]
- Incubate the reaction for 90 minutes at room temperature.[2]
- Stop the reaction by adding 1 μL of the stop/detection solution.
- Incubate for at least 30 minutes at room temperature to allow for signal development.
- Read the TR-FRET signal on a compatible plate reader.



Calculate the IC<sub>50</sub> value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. NVP-BVU972 has a reported IC<sub>50</sub> of 14 nM for wild-type c-Met.[1][2] [3][5][6]

## **Cell-Based Proliferation Assay**

This protocol measures the anti-proliferative effect of **NVP-BVU972** on cancer cell lines with MET amplification.

#### Materials:

- MET-amplified cancer cell lines (e.g., GTL-16, MKN-45, EBC-1)[1][2]
- · Complete cell culture medium
- NVP-BVU972
- Cell proliferation reagent (e.g., CellTiter-Glo®, resazurin)
- 96-well clear-bottom plates
- Plate reader

## Procedure:

- Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
- Prepare serial dilutions of NVP-BVU972 in the complete cell culture medium.
- Remove the old medium from the cells and add the medium containing the different concentrations of NVP-BVU972.
- Incubate the cells for 72 hours.
- Add the cell proliferation reagent according to the manufacturer's instructions.
- Incubate for the recommended time.



- Measure the signal (luminescence or fluorescence) using a plate reader.
- Calculate the IC<sub>50</sub> values. Reported IC<sub>50</sub> values are 66 nM for GTL-16, 82 nM for MKN-45, and 32 nM for EBC-1 cells.[1][2]

## **Mechanism of Action**

**NVP-BVU972** is a selective inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] The c-Met pathway, when activated by its ligand, hepatocyte growth factor (HGF), or through genetic alterations like gene amplification, drives tumor growth, proliferation, survival, and metastasis. **NVP-BVU972** binds to the ATP-binding pocket of the c-Met kinase domain, preventing the phosphorylation and activation of downstream signaling pathways.[7] Co-crystallization studies have shown a key interaction between **NVP-BVU972** and the tyrosine residue at position 1230 (Y1230) in the activation loop of the kinase.[8]

Simplified c-Met Signaling Pathway and Inhibition by NVP-BVU972





Click to download full resolution via product page

Caption: NVP-BVU972 inhibits c-Met autophosphorylation, blocking downstream signaling.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. adoog.com [adoog.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. A drug resistance screen using a selective MET inhibitor reveals a spectrum of mutations that partially overlap with activating mutations found in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: NVP-BVU972]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609689#nvp-bvu972-solubility-and-preparation]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com